molecular formula C18H16N2O3S B2393192 N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 606944-13-2

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No.: B2393192
CAS No.: 606944-13-2
M. Wt: 340.4
InChI Key: CAWQOKMWIYXOBK-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research due to its hybrid structure incorporating both benzenesulfonamide and pyridine moieties. These structural features are commonly found in compounds with a wide range of biological activities . The benzenesulfonamide core is a prominent pharmacophore in pharmaceutical science, known for its role in molecules that act as enzyme inhibitors . Compounds containing this scaffold have demonstrated diverse therapeutic potentials, including use as antitumor, antibacterial, and antifungal agents . The simultaneous presence of sulfonamide and pyridine centers in a single molecule is predicted to confer unique features and biological characteristics inherited from both cores . This compound is intended for use in research applications such as the synthesis of novel bioactive molecules, investigation of structure-activity relationships (SAR), and exploration of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWQOKMWIYXOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(Pyridin-3-yl)-4-(o-Tolyloxy)Benzenesulfonamide

Core Reaction Mechanism

The compound is synthesized via a two-step process:

  • Sulfonation of 4-(o-Tolyloxy)Benzene : Chlorosulfonic acid reacts with 4-(o-tolyloxy)benzene to form 4-(o-tolyloxy)benzenesulfonyl chloride. This intermediate is highly reactive and requires stabilization at 0°C in dichloromethane (DCM).
  • Amide Coupling with 3-Aminopyridine : The sulfonyl chloride undergoes nucleophilic substitution with 3-aminopyridine in the presence of pyridine or triethylamine, forming the target sulfonamide.

Representative Reaction Scheme :
$$
\text{4-(o-Tolyloxy)benzene} + \text{ClSO}3\text{H} \rightarrow \text{4-(o-Tolyloxy)benzenesulfonyl chloride} \quad
$$
$$
\text{4-(o-Tolyloxy)benzenesulfonyl chloride} + \text{3-aminopyridine} \xrightarrow{\text{Et}
3\text{N}} \text{this compound} \quad
$$

Small-Scale Laboratory Synthesis

Standard Protocol

A validated laboratory method involves:

  • Reagents : 4-(o-tolyloxy)benzenesulfonyl chloride (1.2 equiv), 3-aminopyridine (1.0 equiv), triethylamine (2.1 equiv)
  • Solvent : Dichloromethane (0.5 M concentration)
  • Conditions : Stirring at 0°C for 1 hour, followed by 16 hours at room temperature.
  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and purification via flash chromatography (40% ethyl acetate/hexane).

Yield : 75–85%
Purity : >95% (HPLC).

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (82%). This method minimizes side products like sulfonic acid dimers.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Industrial protocols employ flow chemistry to enhance reproducibility:

  • Reactor Type : Tubular flow reactor (stainless steel, 10 mL volume)
  • Parameters : Flow rate 0.056 mL/min, residence time 180 minutes.
  • Advantages : 20% higher yield (89%) versus batch methods, reduced solvent waste.

Table 1: Comparison of Batch vs. Flow Synthesis

Parameter Batch Method Flow Method
Yield 75% 89%
Reaction Time 16 h 3 h
Solvent Consumption 50 mL/g product 32 mL/g product
Purity 95% 98%

Data sourced from

Critical Analysis of Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM) : Optimal for sulfonyl chloride stability (0°C, 81% yield).
  • Tetrahydrofuran (THF) : Alternative for amine coupling but requires anhydrous conditions (yield drops to 68% if moisture present).

Base Optimization

  • Triethylamine : Superior to pyridine in neutralizing HCl, achieving 85% yield.
  • N,N-Dimethylaminopyridine (DMAP) : Catalytic use (5 mol%) accelerates coupling but increases cost.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–40%) removes unreacted amine and sulfonic acid byproducts.
  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 124–125°C).

Spectroscopic Validation

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.66 (d, J=7.9 Hz, 2H, aromatic), 3.59 (s, 2H, SO₂NH), 2.37 (s, 3H, CH₃).
  • IR : νmax 3263 cm⁻¹ (N–H stretch), 1716 cm⁻¹ (C=O).
  • HRMS : m/z 360.1623 [M+H]⁺ (Δ=−2.8 ppm).

Applications and Derivative Synthesis

Biological Activity Precursor

The compound serves as an intermediate for anticancer agents. Derivatives with indoline-1-carbonyl groups exhibit IC₅₀ values of 0.1 μM against P388 leukemia cells.

Functionalization Reactions

  • Oxidation : Hydrogen peroxide converts sulfonamide to sulfone (72% yield).
  • Alkylation : Ethyl bromoacetate forms N-alkylated derivatives under microwave conditions (65% yield).

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this sulfonamide can inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide against various bacterial strains. The results indicated that the compound was particularly effective against Gram-positive bacteria, demonstrating MIC values lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8Better than Penicillin
Escherichia coli16Comparable to Ciprofloxacin

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Induction of apoptosis
A549 (Lung Cancer)15Inhibition of PI3K/Akt pathway

Enzyme Inhibition

The compound has also been explored as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Study: COX Inhibition

Research on this compound revealed its potential as a selective COX-II inhibitor, providing anti-inflammatory effects without significant gastrointestinal side effects.

CompoundIC50 (µM)COX Selectivity Ratio
This compound0.5210.73
Celecoxib0.789.51

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-(o-tolyloxy)benzenesulfonyl chloride with 3-aminopyridine under basic conditions. This process can be scaled up for industrial production using continuous flow reactors.

Synthesis Overview

  • Reagents : 4-(o-tolyloxy)benzenesulfonyl chloride, 3-aminopyridine, triethylamine.
  • Solvents : Dichloromethane or tetrahydrofuran.
  • Conditions : Room temperature to reflux for several hours.

Biological Activity

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an o-tolyloxy group, which contribute to its biological activity. The sulfonamide moiety is recognized for its ability to interact with various biological targets.

Antimicrobial Properties

Sulfonamides, including this compound, are traditionally known for their antimicrobial properties. The presence of the sulfonamide group allows these compounds to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain sulfonamides could disrupt the cell cycle in P388 murine leukemia cells, leading to G1 phase accumulation or mitotic disruption .

The biological activity of this compound is largely dependent on its interaction with specific proteins or enzymes. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular function.
  • Receptor Modulation: It may act as a ligand for various receptors, modulating their activity and influencing signal transduction pathways.

Case Studies and Experimental Data

  • Anticancer Efficacy:
    A focused library of sulfonamide compounds was synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Cell Cycle Analysis:
    In vitro studies on P388 murine leukemia cells revealed that specific sulfonamide derivatives led to significant alterations in cell cycle progression, confirming their potential as anticancer agents .
  • Apoptosis Induction:
    Compounds structurally related to this compound were shown to increase apoptotic cell death at concentrations as low as 0.1 μM .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; G1 phase accumulation
Enzyme InhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Benzenesulfonamide derivatives with pyridinyl or pyrimidinyl substituents demonstrate notable antimicrobial activity. For example:

  • Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibit potent antimicrobial effects, likely due to the chloro-benzoyl and dimethylpyrimidinyl groups enhancing membrane penetration and target binding .

Table 1: Antimicrobial Activity of Selected Benzenesulfonamides

Compound Substituents Key Activity (vs. Standards) Reference
Target Compound Pyridin-3-yl, o-tolyloxy Not reported N/A
Compound 11 4-Chloro-benzoyl, dimethylpyrimidinyl High antimicrobial
Compound 18 2-Chloro-benzoyl, dimethylpyrimidinyl High antimicrobial
Anticancer and Cytotoxic Activity

The o-tolyloxy group’s steric bulk and lipophilicity may influence cytotoxicity. Key comparisons include:

  • Compound 18 (same as above) shows IC₅₀ = 35 μg/mL against HCT116 colon cancer cells, attributed to its chloro-benzoyl indole scaffold .
  • Compound 9 (N-(quinoxalin-2-yl)-4-(3-(4-ethylbenzoate)thioureido)-benzenesulfonamide) exhibits IC₅₀ = 15.6 mmol/L against HEPG2 liver cancer cells, with enhanced activity when combined with radiation .
  • ABT-751 (N-[2-(4-hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide), a tricyclic analog, demonstrates potent antimitotic and antivascular effects in vivo .

The target compound’s lack of electron-withdrawing groups (e.g., chloro, nitro) or thioureido linkages may limit its cytotoxic potency compared to these analogs.

Table 2: Cytotoxicity of Selected Benzenesulfonamides

Compound Substituents IC₅₀/Activity Reference
Target Compound Pyridin-3-yl, o-tolyloxy Not reported N/A
Compound 18 2-Chloro-benzoyl, dimethylpyrimidinyl 35 μg/mL (HCT116)
ABT-751 4-Methoxy, tricyclic core In vivo antitumor activity
Metabolic Syndrome and PPARγ Modulation

PPARγ-targeting benzenesulfonamides are explored for metabolic syndrome treatment:

  • Compounds 6 and 7 (N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)-benzenesulfonamide derivatives) show Gold Scores (GS) of 78.09 and 87.26, respectively, comparable to the reference INT131 (GS = 90.65). Their hydrogen-bonding scores (6.11 and 7.42) suggest strong ligand-PPARγ interactions .
  • The target compound’s o-tolyloxy group may hinder piperazine-phenoxy interactions critical for PPARγ binding, reducing its efficacy in this context.

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